molecular formula C28H31N5O4 B12190889 {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide

{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide

Cat. No.: B12190889
M. Wt: 501.6 g/mol
InChI Key: WBTOPJJICIXKCI-UHFFFAOYSA-N
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Description

The compound {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide is a complex organic molecule It features a unique structure that includes a dimethoxyphenyl group, a pyridino-pyrimidine core, and a cyclohexylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyridino-pyrimidine core through cyclization reactions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution, and the cyclohexylcarboxamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide: can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine

Uniqueness

{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridino-pyrimidine core with a cyclohexylcarboxamide moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C28H31N5O4

Molecular Weight

501.6 g/mol

IUPAC Name

N-cyclohexyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H31N5O4/c1-36-22-12-11-18(16-23(22)37-2)13-15-33-25(29)20(27(34)30-19-8-4-3-5-9-19)17-21-26(33)31-24-10-6-7-14-32(24)28(21)35/h6-7,10-12,14,16-17,19,29H,3-5,8-9,13,15H2,1-2H3,(H,30,34)

InChI Key

WBTOPJJICIXKCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=CC5=N3)OC

Origin of Product

United States

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